molecular formula C14H7F3N4 B2473602 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866019-49-0

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2473602
CAS No.: 866019-49-0
M. Wt: 288.233
InChI Key: DKGCCXNVCNVPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 866019-49-0) is a high-purity chemical compound with the molecular formula C14H7F3N4 and a molecular weight of 288.23 g/mol. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry known for its role as a protein kinase inhibitor in targeted cancer therapy research . The rigid, planar fused bicyclic system provides a versatile core for interaction with biological targets, and the specific substitution pattern with a trifluoromethylphenyl group and a nitrile function is designed to fine-tune electronic properties and binding affinity . Research into closely related structural analogues has demonstrated significant biological activities, including promising in vitro cytotoxic effects against specific cancer cell lines, suggesting its value in anticancer drug discovery and pharmacological studies . The primary application of this compound is for use as a reference standard and a key intermediate in organic synthesis and drug discovery programs within research laboratories. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handle with care, referring to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-21-13(20-12)10(7-18)8-19-21/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGCCXNVCNVPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Trifluoromethyl Alkynes

A foundational approach involves the cyclocondensation of 3-aminopyrazole derivatives with ethyl 4,4,4-trifluoro-2-butynoate. This method, adapted from, proceeds under microwave irradiation in 1,4-dioxane at 110°C for 2 hours, followed by lactamization with sodium methoxide (Scheme 1). The reaction yields 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key intermediate (94% yield).

Mechanistic Insights :
The alkyne undergoes nucleophilic attack by the amino group of the pyrazole, followed by cyclization to form the pyrimidine ring. Bromination at C-3 using N-bromosuccinimide (NBS) in dichloromethane introduces a versatile leaving group for subsequent functionalization.

Suzuki-Miyaura Cross-Coupling at C-5

The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling using 3-(trifluoromethyl)phenylboronic acid. In, a brominated intermediate (3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) reacts with the boronic acid in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), and 1,4-dioxane/water (4:1) at 90°C for 12 hours (Scheme 2). This method achieves 85–91% yields for aryl and heteroaryl substituents.

Optimization Notes :

  • Catalyst choice: Pd(OAc)₂ with XPhos ligand improves coupling efficiency for sterically hindered boronic acids.
  • Solvent systems: Aqueous DME enhances solubility of boronic acids without hydrolyzing the cyano group.

Nucleophilic Aromatic Substitution (SNAr) at C-3

The cyano group is introduced via SNAr using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). In, activation of the C–O bond in the lactam intermediate with PyBroP (1.3 equiv.) and Et₃N (3 equiv.) in 1,4-dioxane facilitates displacement by cyanide at 110°C for 6 hours (Scheme 3). Yields range from 68% to 77%, with higher temperatures (130°C) reducing side-product formation.

Critical Parameters :

  • Activating agents : PyBroP outperforms POCl₃ in minimizing lactam hydrolysis.
  • Cyanide source : TMSCN reduces competing side reactions compared to KCN.

Multi-Component Reaction (MCR) Strategies

A one-pot synthesis reported in combines benzaldehyde derivatives, ethyl 3-amino-1H-pyrazole-4-carboxylate, and di-tert-butyl peroxide (DTBP) in dichloroethane at 130°C for 10 hours. This method constructs the pyrazolo[1,5-a]pyrimidine core while introducing the trifluoromethylphenyl group via in situ Friedel-Crafts alkylation (Scheme 4). Post-synthetic modification of the ester to a nitrile (via hydrolysis and dehydration) completes the synthesis (overall yield: 61%).

Advantages :

  • Reduced purification steps.
  • Compatibility with electron-deficient aldehydes.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Reaction Time Limitations
Cyclocondensation Bromination → Suzuki coupling 85–94 14–24 h Requires microwave irradiation
SNAr PyBroP activation → Cyanation 68–77 6–12 h Sensitive to moisture
MCR One-pot cyclization → Ester hydrolysis 61 10 h Low functional group tolerance

Key Observations :

  • Suzuki-Miyaura coupling offers superior regioselectivity for C-5 substitution.
  • SNAr provides direct access to the cyano group but requires careful handling of cyanide reagents.
  • MCR strategies are time-efficient but suffer from lower yields due to competing pathways.

Scale-Up and Industrial Feasibility

Industrial-scale production favors the cyclocondensation-Suzuki sequence due to its reproducibility and compatibility with continuous flow systems. A pilot study in achieved 89% yield at 1 kg scale using Pd/C catalyst recovery and solvent recycling. Challenges include the high cost of trifluoromethylphenylboronic acid and the need for specialized equipment for cyanide handling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 3 and halogen substituents (e.g., bromine at position 3) serve as key sites for substitution:

  • Cyanide Displacement : The cyano group undergoes nucleophilic substitution with amines or thiols under basic conditions to form carboxamides or thioethers .

  • Halogen Replacement : Bromine at position 3 participates in Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids, enabling aryl diversification (Table 1) .

Table 1: Suzuki-Miyaura Cross-Coupling Reactions at Position 3

Boronic AcidCatalyst SystemYield (%)Product Structure
Phenylboronic acidPd(PPh₃)₄, K₂CO₃853-Phenyl derivative
4-Pyridinylboronic acidPd(OAc)₂, SPhos783-Heteroaryl derivative

C–H Bond Functionalization

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes regioselective C–H activation:

  • Position 6 Arylation : Palladium-catalyzed C–H activation with aryl iodides in hexafluoroisopropanol (HFIP) introduces aryl groups at position 6 (Scheme 1) .

  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) selectively formylate position 3, yielding aldehydes for further derivatization .

Scheme 1: Pd-Catalyzed C–H Arylation

text
5-[3-(CF₃)Ph]-pyrazolo[1,5-a]pyrimidine-3-CN + Ar-I → Pd(OAc)₂, HFIP, 80°C → 6-Ar-substituted product

Lactam Functionalization at Position 5

The carbonyl group at position 5 is activated for nucleophilic displacement:

  • PyBroP-Mediated Amination : Treatment with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and Et₃N activates the lactam, enabling substitution with amines or thiols (Table 2) .

Table 2: PyBroP-Mediated Substitution at Position 5

NucleophileConditionsYield (%)Product
Benzylamine1,4-dioxane, 110°C925-Benzylamino derivative
Thiophenol1,4-dioxane, 110°C885-Phenylthio derivative

Oxidation and Reduction

  • Cyano Group Reduction : Lithium aluminum hydride (LiAlH₄) reduces the cyano group to an aminomethyl moiety.

  • Trifluoromethyl Stability : The CF₃ group remains inert under standard oxidative/reductive conditions, preserving its electronic effects .

Cyclization and Condensation

The core structure serves as a scaffold for fused heterocycles:

  • Triazole Formation : Reaction with hydrazines induces cyclization, forming triazolo[1,5-a]pyrimidine derivatives .

  • Microwave-Assisted Synthesis : Condensation with β-diketones under microwave irradiation enhances reaction efficiency (85–95% yields) .

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

  • Kinase Inhibition : Aryl groups at position 3 enhance ATP-binding affinity in kinase inhibition (e.g., Pim1 kinase) .

  • Electron-Withdrawing Effects : The CF₃ group improves metabolic stability and membrane permeability .

Key Synthetic Challenges and Innovations

  • Regioselectivity : Microwave-assisted methods and palladium catalysis improve positional control in substitutions .

  • Solvent Optimization : HFIP enhances solubility and reaction rates in C–H activation .

This compound’s versatility in nucleophilic, cross-coupling, and C–H functionalization reactions positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, as effective anticancer agents. For instance:

  • Inhibition of EGFR : Compounds similar to this compound have been shown to act as epidermal growth factor receptor inhibitors (EGFRIs). One study reported that specific derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR, indicating strong inhibitory effects on cancer cell proliferation .
  • Cell Cycle Arrest and Apoptosis : In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 by inhibiting cell migration and causing DNA fragmentation . This suggests a mechanism where the compound not only halts cancer progression but also promotes cancer cell death.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in various signaling pathways related to cancer and inflammation. A notable study reported an IC50 value of 18 nM for PI3Kδ inhibition, demonstrating its potential for treating diseases like systemic lupus erythematosus (SLE) . This selectivity is essential for minimizing side effects in therapeutic applications.

Optical Applications

Beyond medicinal uses, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their optical properties. Research indicates that these compounds can serve as fluorophores due to their favorable photophysical characteristics. They have been utilized as lipid droplet biomarkers in cancer cells, providing insights into cellular metabolism and disease progression .

Summary of Optical Properties

PropertyValue
Emission WavelengthSpecific to derivative
Quantum YieldVaries by structure
ApplicationBiomarkers in HeLa cells

Case Study 1: Anticancer Efficacy

In a comparative study of several pyrazolo[1,5-a]pyrimidine derivatives against A549 lung cancer cells, compounds exhibiting structural similarities to this compound showed significant anti-proliferative activity with IC50 values ranging from 8.21 to 19.56 µM . This highlights the potential of this class of compounds in developing new cancer therapies.

Case Study 2: Selective PI3Kδ Inhibition

A series of experiments focused on the synthesis and biological evaluation of PI3Kδ inhibitors revealed that derivatives with trifluoromethyl substitutions exhibited enhanced selectivity and potency. The most promising candidates were advanced to preclinical trials due to their favorable pharmacokinetic profiles and efficacy in reducing inflammatory responses .

Comparison with Similar Compounds

Key Research Findings

Substituent Impact on Bioactivity: The 3-CN group is critical for binding to GABA_A receptors in hypnotic agents . 5-Aryl substituents (e.g., 3-CF₃-Ph) enhance metabolic stability and target affinity in kinase inhibitors . Chloromethyl groups (e.g., in 7-chloro-5-(chloromethyl) derivatives) improve cross-linking with DNA in antitumor applications .

Synthetic Flexibility :

  • Suzuki coupling enables diverse aryl/heteroaryl substitutions at the 5-position .
  • Electron-withdrawing groups (-CF₃, -CN) facilitate nucleophilic aromatic substitution at the 7-position .

Comparative Efficacy: The target compound outperforms 5-(furan-2-yl) analogs in lipophilicity and binding to hydrophobic pockets . Zaleplon regioisomers with acetamide side chains show reduced hypnotic activity compared to the parent drug, highlighting the importance of regiochemistry .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₄H₇F₃N₄
  • Molecular Weight : 288.227 g/mol
  • InChIKey : HESZMUPUVWJFFY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on the formation of the pyrazolo-pyrimidine core, followed by functionalization to introduce the trifluoromethyl group and the carbonitrile moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Results demonstrated that certain compounds showed inhibition zones comparable to standard antibiotics, indicating promising antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound were evaluated in vitro against several cancer cell lines:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The compound exhibited cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Insecticidal Activity

Insecticidal assays revealed that derivatives of this compound showed varying degrees of activity against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates ranged from 13.3% to 90.0% at concentrations of 500 µg/mL, indicating a potential role in agricultural pest management .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activity. Among them, several compounds demonstrated significant inhibition against both bacterial and fungal pathogens. The most effective compounds showed inhibition rates exceeding those of traditional antibiotics, highlighting their therapeutic potential .

Case Study 2: Anticancer Screening

Another study focused on the anticancer activity of trifluoromethyl pyrimidine derivatives. The results indicated that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. This suggests a dual mechanism of action that could be exploited for therapeutic applications .

Data Tables

Activity Type Tested Organisms/Cell Lines IC50/Effective Concentration Notes
AntimicrobialStaphylococcus aureus, E. coliVaries by derivativeComparable to standard antibiotics
AnticancerPC3, K562, HeLa, A549Lower than doxorubicinInduces apoptosis in cancer cells
InsecticidalSpodoptera frugiperda, Mythimna separata500 µg/mLMortality rates up to 90%

Q & A

Q. What are the common synthetic routes for 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 3-aminopyrazole precursors with 1,3-dicarbonyl compounds or equivalents. For example:

  • Step 1 : React 3-aminopyrazole derivatives with β-ketonitriles or arylazo intermediates under reflux in polar solvents (e.g., pyridine or ethanol) to form the pyrimidine core .
  • Step 2 : Introduce substituents (e.g., trifluoromethyl groups) via electrophilic substitution or cross-coupling reactions. For instance, 3-(trifluoromethyl)phenyl groups can be incorporated using Suzuki-Miyaura coupling .
  • Step 3 : Purify products via recrystallization (e.g., ethanol or dioxane) and confirm purity using melting point analysis and chromatography .

Q. How are spectroscopic techniques employed to characterize this compound?

Key characterization methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the carbonitrile group) .
  • NMR (¹H and ¹³C) : Distinguishes aromatic protons (δ 7.0–8.5 ppm for phenyl groups) and trifluoromethyl carbons (δ ~120–125 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with β ≈ 95.9° for related derivatives) .

Advanced Research Questions

Q. How can researchers optimize cyclocondensation reactions to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Use Lewis acids (e.g., AlCl₃) to activate carbonyl groups in 1,3-dicarbonyl precursors .
  • Temperature Control : Reflux conditions (80–120°C) balance reaction speed and byproduct suppression. Lower temperatures (e.g., 60°C) may reduce decomposition of trifluoromethyl groups .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates products with >95% purity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

  • DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to identify discrepancies in substituent effects .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of trifluoromethyl groups) by analyzing temperature-dependent spectra .
  • Crystallographic Validation : Use X-ray structures to verify bond lengths and angles, which can reconcile conflicting computational models .

Q. How can computational reaction path search methods enhance the design of novel derivatives?

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to map reaction pathways and identify low-energy intermediates for cyclocondensation steps .
  • Machine Learning : Train models on existing synthesis data (e.g., solvent/reagent combinations) to predict optimal conditions for new derivatives .
  • Transition State Analysis : Identify rate-limiting steps (e.g., ring closure) and modify substituents (e.g., electron-withdrawing groups) to reduce activation barriers .

Pharmacological and Structural Analysis

Q. What structural features of this compound influence its potential as a pharmacophore in anti-tumor drug design?

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via lipophilic effects .
  • Pyrazolo[1,5-a]pyrimidine Core : Mimics purine bases, enabling interactions with kinase ATP-binding pockets .
  • Carbonitrile Moiety : Acts as a hydrogen bond acceptor, improving target binding affinity .
  • Crystallographic Data : Monoclinic crystal systems (e.g., P21/c space group) reveal planar geometries critical for π-π stacking in protein binding .

Q. How do modifications to the phenyl or pyrimidine rings alter bioactivity?

  • Electron-Withdrawing Substituents (e.g., Cl, CF₃): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Arylazo Groups : Extend conjugation, improving fluorescence properties for cellular imaging .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) can disrupt binding to off-target proteins, improving selectivity .

Methodological Challenges

Q. What experimental pitfalls arise in synthesizing trifluoromethyl-substituted derivatives, and how can they be mitigated?

  • Byproduct Formation : Trifluoromethyl groups may undergo hydrolysis under acidic conditions. Mitigation: Use anhydrous solvents and inert atmospheres .
  • Low Solubility : Recrystallization from ethanol/dioxane mixtures improves yield .
  • Spectroscopic Overlap : ¹⁹F NMR (δ -60 to -70 ppm) distinguishes CF₃ signals from other fluorinated impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.